1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
Description
1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a sulfonylated 1-methylimidazole group and a 1,2,3-triazole moiety.
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-4-(triazol-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2S/c1-15-8-11(12-9-15)20(18,19)16-5-2-10(3-6-16)17-7-4-13-14-17/h4,7-10H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVQNXDKTWYZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 304.37 g/mol. The structure features an imidazole ring, a sulfonyl group, and a triazole moiety linked to a piperidine ring, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The imidazole and triazole rings are known to participate in hydrogen bonding and π-stacking interactions, which enhance binding affinity to target proteins such as enzymes and receptors.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HEC1A | 4.40 |
| MCF-7 (ER+/PR+) | 52 |
| MDA-MB-231 (TNBC) | 74 |
These values suggest that the compound is particularly potent against endometrial cancer cells (HEC1A) compared to breast cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate moderate activity against several bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterobacter aerogenes | Moderate |
| Bacillus cereus | Moderate |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by modifications to its structure. Studies show that:
- Electron-withdrawing groups on the imidazole ring increase potency.
- Substituting different groups on the piperidine ring affects anticancer activity; for example, replacing it with a morpholine or hydroxyl group generally reduces activity .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Breast Cancer Treatment : A study demonstrated that compounds similar to this one induced G2/M phase arrest in MCF-7 cells and triggered apoptosis through tubulin disruption .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of derivatives of this compound against pathogenic bacteria, revealing promising results that warrant further exploration .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The presence of both imidazole and triazole rings enhances the compound's ability to inhibit bacterial growth. For instance, derivatives with similar scaffolds have shown significant activity against various pathogens, including Escherichia coli and Staphylococcus aureus .
Antifungal Properties
The compound's structural components contribute to its antifungal efficacy. In vitro tests indicate that related compounds exhibit minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. For example, some derivatives have demonstrated MIC values as low as 6.25 µg/mL against Candida albicans .
Fungicides
The sulfonamide group in the compound enhances its potential as a fungicide. Research has shown that similar compounds can effectively control fungal pathogens in crops, demonstrating over 80% inhibition of fungal growth at specific concentrations . This application is crucial for developing sustainable agricultural practices.
Corrosion Inhibition
Recent advancements in materials science have explored the use of nitrogen-containing heterocycles, including imidazole and triazole derivatives, as corrosion inhibitors. The compound's ability to form protective films on metal surfaces has been investigated, showing promising results in reducing corrosion rates in various environments .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that a series of imidazole and triazole derivatives exhibited potent antimicrobial activity. The research focused on the structure–activity relationship (SAR), revealing that modifications to the sulfonamide group significantly impacted efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 12.5 | Klebsiella pneumoniae |
| B | 6.25 | Pseudomonas aeruginosa |
Case Study 2: Agricultural Application
In a field trial assessing the antifungal properties of related compounds, it was noted that formulations containing these derivatives achieved over 90% control of Fusarium oxysporum, highlighting their potential as effective agricultural fungicides .
Case Study 3: Corrosion Studies
Research on corrosion inhibitors demonstrated that imidazole-based compounds provided significant protection against rust formation on steel surfaces in saline environments. The study indicated that the presence of nitrogen heterocycles formed stable complexes with metal ions, enhancing their protective capabilities .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step reactions, often starting with functionalization of the piperidine core. Key steps include:
Piperidine Functionalization
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Sulfonation : The 1-methylimidazole-4-sulfonyl group is introduced via nucleophilic substitution. Piperidine reacts with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., Na₂CO₃) to form the sulfonamide linkage .
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Triazole Incorporation : The 1H-1,2,3-triazole moiety is typically introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A propargyl-substituted piperidine precursor reacts with an azide derivative to form the triazole ring .
Example Reaction Pathway:
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Piperidine → 4-azidopiperidine (via azidation)
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CuAAC with propargyl-sulfonated imidazole → Triazole-piperidine intermediate
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Sulfonation at position 1 → Final product
Functional Group Reactivity
The compound’s reactivity is governed by its sulfonamide, triazole, and piperidine groups:
Sulfonamide Group
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Nucleophilic Substitution : The sulfonyl group participates in reactions with amines or alcohols under mild conditions (e.g., DCM, RT) .
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Acid/Base Stability : Stable in acidic conditions but susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, reflux).
Triazole Ring
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Electrophilic Substitution : The 1,2,3-triazole undergoes halogenation or nitration at the C4/C5 positions using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
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Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) due to its nitrogen lone pairs .
Piperidine Ring
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Quaternization : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
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Oxidation : Piperidine’s tertiary amine is oxidized to an N-oxide using mCPBA or H₂O₂ .
Reaction Conditions and Outcomes
Stability and Degradation Pathways
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Thermal Stability : Decomposes above 250°C, releasing SO₂ and imidazole fragments.
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Photodegradation : Exposure to UV light induces cleavage of the sulfonamide bond, forming piperidine and imidazole sulfonic acid .
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Hydrolytic Degradation : In acidic media (pH < 3), the triazole ring undergoes partial hydrolysis to form amide byproducts .
Key Research Findings
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Catalytic Role : The triazole nitrogen atoms facilitate Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
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Solubility : Exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in water .
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SAR Studies : Methyl substitution on the imidazole enhances metabolic stability compared to unsubstituted analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The compound’s piperidine backbone with sulfonyl and triazole substituents differentiates it from other imidazole- and triazole-containing derivatives. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., imidazole-carbonyl derivatives) .
- LogP: Predicted to be lower than lipophilic analogs like 4'-(1-imidazolyl)acetophenone (), enhancing pharmacokinetic profiles .
Key Research Findings and Data Gaps
- Structural Uniqueness: The sulfonyl-imidazole and triazole combination is rare in published analogs, suggesting novel binding modes.
- Data Limitations: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.
- Computational Predictions : Molecular docking studies (using tools like SHELXL or WinGX ) could model interactions with kinases or microbial enzymes, leveraging the compound’s heterocyclic motifs.
Q & A
Basic: What are the key synthetic methodologies for synthesizing 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?
The synthesis typically involves multi-step organic reactions:
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is used to introduce the triazole moiety. Conditions include CuI catalyst, THF/acetone solvent mixture, and reflux (24 hours) .
- Sulfonylation : The imidazole sulfonyl group is introduced via nucleophilic substitution using 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., DCM, triethylamine) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is critical for isolating intermediates and final products .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm regioselectivity of triazole formation and sulfonylation efficiency. Imidazole protons appear as singlets (~δ 7.5–8.0 ppm), while piperidine protons show splitting patterns at δ 2.5–4.0 ppm .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- HPLC : Assesses purity (>95% typically required for biological assays) .
Advanced: How can researchers optimize regioselectivity during triazole formation?
- Catalyst Screening : CuI vs. Ru-based catalysts may alter regioselectivity. CuI favors 1,4-disubstituted triazoles, while Ru catalysts yield 1,5-products .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require additives like DIPEA to suppress side reactions .
- Kinetic Monitoring : TLC or in-situ IR tracks reaction progress to minimize over-functionalization .
Advanced: How do structural modifications impact biological activity?
- Imidazole Substitution : Replacing the 1-methyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but may enhance target binding affinity .
- Triazole vs. Tetrazole : Replacing the triazole with tetrazole alters hydrogen-bonding capacity, affecting enzyme inhibition (e.g., kinase assays show IC50 shifts of 2–3 orders of magnitude) .
- Piperidine Conformation : Locking the piperidine ring in a chair conformation via methyl groups improves metabolic stability in hepatocyte assays .
Advanced: How should researchers address contradictory bioactivity data across studies?
- Purity Verification : Contradictions may arise from impurities (>5%). Re-test compounds after HPLC purification and confirm via -NMR integration .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH can alter results. Standardize protocols using controls like known inhibitors .
- Target Selectivity : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity. Off-target effects (e.g., CYP450 interactions) may explain variability .
Advanced: What computational methods support SAR studies for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or GPCRs. Focus on hydrogen bonds between triazole/imidazole and catalytic residues .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes. RMSD values >3 Å suggest poor binding .
- QSAR Models : Train models using IC50 data from analogs to predict bioactivity of new derivatives .
Basic: What are the stability considerations for storage and handling?
- Storage : Lyophilized powder stored at -20°C under argon prevents sulfonyl group hydrolysis. Aqueous solutions (DMSO/PBS) degrade within 72 hours at 4°C .
- Light Sensitivity : Protect from UV exposure to avoid triazole ring decomposition .
Advanced: How to resolve low yields during sulfonylation?
- Activation Strategies : Use Hünig’s base (DIPEA) to deprotonate the piperidine nitrogen, enhancing nucleophilicity .
- Solvent Optimization : Anhydrous DCM minimizes side reactions; switch to DMF if reactivity is insufficient .
- Stoichiometry : Excess sulfonyl chloride (1.5 eq.) ensures complete reaction, but requires careful quenching with aqueous NaHCO3 .
Advanced: What in vitro models are suitable for initial toxicity profiling?
- Hepatotoxicity : Primary human hepatocytes or HepG2 cells assess CYP450 inhibition (IC50 <10 µM flags risk) .
- hERG Binding : Patch-clamp assays or Radioligand displacement tests predict cardiotoxicity (Ki <1 µM indicates high risk) .
- Ames Test : Use TA98 Salmonella strains to evaluate mutagenicity .
Basic: What are the recommended controls for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
